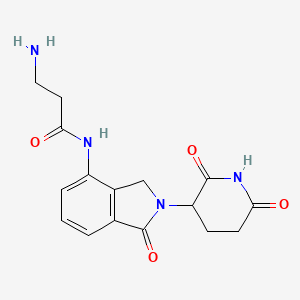![molecular formula C7H11FO B13481671 [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring substituted with a fluoromethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Addition of the Methanol Group: The methanol group can be added through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the methanol group can participate in hydrogen bonding and other interactions. These features contribute to the compound’s unique properties and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Chloromethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[1-(Bromomethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness: : The presence of the fluoromethyl group in [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol imparts unique chemical and physical properties, such as increased reactivity and stability, compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C7H11FO |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
[1-(fluoromethyl)-3-methylidenecyclobutyl]methanol |
InChI |
InChI=1S/C7H11FO/c1-6-2-7(3-6,4-8)5-9/h9H,1-5H2 |
Clé InChI |
CBRZPPJHAZNICH-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)(CO)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


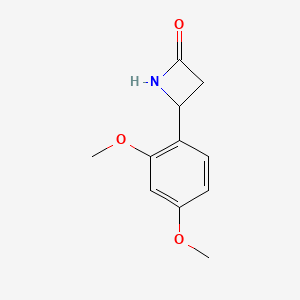
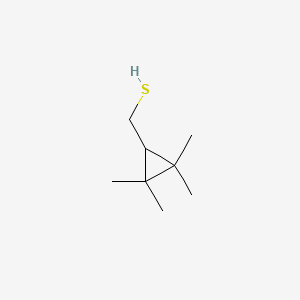
amine](/img/structure/B13481612.png)

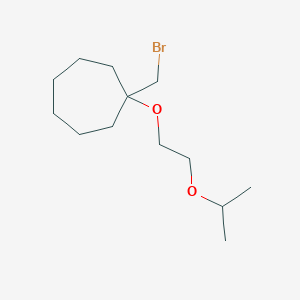

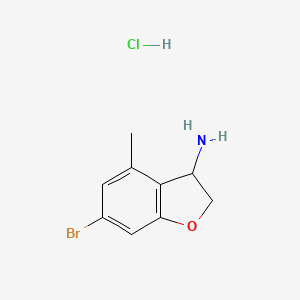

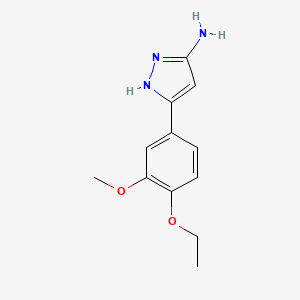
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
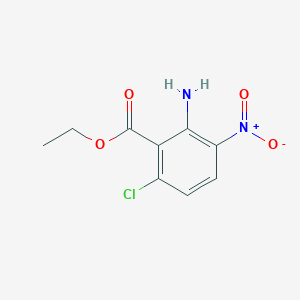
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
amine](/img/structure/B13481674.png)
